(2-(Bromomethyl)cyclopropyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
[2-(bromomethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
QYDBZVRKADDLFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CBr |
Origin of Product |
United States |
Synthesis of 2 Bromomethyl Cyclopropyl Benzene
The synthesis of (2-(Bromomethyl)cyclopropyl)benzene typically starts from a precursor alcohol, (2-phenylcyclopropyl)methanol (B1595588). This alcohol can then be subjected to bromination to yield the target compound. A common method for this transformation involves the use of a brominating agent like phosphorus tribromide or the Appel reaction, which utilizes triphenylphosphine (B44618) and a bromine source such as carbon tetrabromide or N-bromosuccinimide. google.com
Another synthetic approach could involve the cyclopropanation of styrene (B11656), followed by functional group manipulation to introduce the bromomethyl group. For instance, a Simmons-Smith reaction on styrene could form phenylcyclopropane, which would then require further steps to install the bromomethyl substituent.
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing similar bromomethylcyclopropane derivatives. google.comchemicalbook.com These methods often focus on achieving high purity and yield while minimizing the formation of open-chain byproducts. chemicalbook.com
Physical and Chemical Properties
(2-(Bromomethyl)cyclopropyl)benzene is a chemical intermediate whose physical and chemical properties are dictated by its constituent parts: the phenyl ring, the cyclopropane (B1198618) ring, and the bromomethyl group. While extensive experimental data is not widely published, some properties can be inferred or are available from chemical suppliers.
| Property | Value |
| Molecular Formula | C₁₀H₁₁Br |
| Molecular Weight | 211.10 g/mol |
| Appearance | Typically a liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Expected to be soluble in common organic solvents |
Note: The data in this table is based on available information and theoretical calculations, and may not represent experimentally verified values.
Reactivity and Synthetic Applications
The reactivity of (2-(Bromomethyl)cyclopropyl)benzene is characterized by the interplay between its three main structural components. The bromomethyl group is the primary site for synthetic transformations, acting as an electrophile in nucleophilic substitution reactions. This allows for the attachment of a wide variety of nucleophiles, including amines, thiols, and carbanions, to the cyclopropane (B1198618) ring.
The phenyl-substituted cyclopropane ring itself can undergo reactions. Under certain conditions, particularly with strong electrophiles or in the presence of transition metal catalysts, the strained cyclopropane ring can open. For instance, reactions with benzene (B151609) in the gas phase have shown that similar cyclopropyl-containing ions can act as allylating agents, indicating a potential for ring-opening reactions.
As a building block, this compound can be used to synthesize more complex molecules. For example, it can be used in the preparation of pharmacologically active compounds where the phenylcyclopropyl moiety is a key structural feature. Its ability to undergo both nucleophilic substitution at the bromomethyl group and potential reactions involving the cyclopropane ring makes it a versatile intermediate in multistep syntheses.
Spectroscopic Characterization
Nucleophilic Substitution Chemistry of the Bromomethyl Group
The primary halide nature of the bromomethyl group in this compound makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comwikipedia.org In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. wikipedia.org
Intermolecular Nucleophilic Displacement Reactions
This compound readily undergoes SN2 reactions with a variety of nucleophiles. A prominent example is the Williamson ether synthesis, where an alkoxide ion displaces the bromide to form an ether. masterorganicchemistry.comlibretexts.org This reaction is highly efficient for primary halides like the target compound, as competing elimination reactions are minimized. libretexts.org
Similarly, other strong nucleophiles can be employed to introduce different functional groups. For instance, reaction with sodium or potassium cyanide in an appropriate solvent like ethanol (B145695) yields the corresponding nitrile. chemguide.co.uk This reaction extends the carbon chain by one and provides a versatile functional group for further transformations. Azide (B81097) nucleophiles, typically from sodium azide, can also be used to synthesize the corresponding azido (B1232118) derivative, which is a precursor for amines or can be used in "click chemistry" applications. nih.govchemspider.com
Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product | Reaction Type |
| Alkoxide (e.g., Ethoxide) | Sodium Ethoxide (NaOEt) | (2-(Ethoxymethyl)cyclopropyl)benzene | Williamson Ether Synthesis |
| Cyanide | Potassium Cyanide (KCN) | 3-(2-Phenylcyclopropyl)propanenitrile | Nitrile Synthesis |
| Azide | Sodium Azide (NaN₃) | (2-(Azidomethyl)cyclopropyl)benzene | Azide Synthesis |
Intramolecular Cyclization and Ring-Closing Reactions
The principles of nucleophilic substitution can also be applied in an intramolecular fashion, provided a suitable nucleophilic group is present elsewhere in the molecule. If this compound is modified to contain a tethered nucleophile, such as a hydroxyl or amino group, an intramolecular SN2 reaction can lead to the formation of a new ring. masterorganicchemistry.com
For example, a derivative of this compound containing a hydroxyl group positioned appropriately on the phenyl ring or on a substituent could undergo an intramolecular Williamson ether synthesis upon treatment with a base. This would result in a cyclic ether where the newly formed ring is fused to the benzene ring or creates a spirocyclic system. The formation of five- and six-membered rings is generally favored in such cyclizations. masterorganicchemistry.com While specific examples starting directly from this compound are not prevalent in readily available literature, the underlying principles are a cornerstone of organic synthesis for creating complex cyclic and spirocyclic structures. nih.gov
Scope of Nucleophiles in Transformations
The SN2 reactivity of the bromomethyl group allows for transformations with a wide range of nucleophiles. For successful intermolecular displacement, strong nucleophiles are generally preferred. libretexts.org The scope includes:
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) are effective for forming ethers via the Williamson synthesis. masterorganicchemistry.comlibretexts.org
Carbon Nucleophiles: The cyanide ion (CN⁻) is a classic example, used to form nitriles. chemguide.co.uk
Nitrogen Nucleophiles: The azide ion (N₃⁻) is an excellent nucleophile for introducing the azido group. nih.govchemspider.com Amines can also act as nucleophiles, leading to the formation of substituted amines. libretexts.org
Sulfur Nucleophiles: Thiolates (RS⁻) can be used to synthesize thioethers.
The choice of nucleophile is dictated by the desired functional group in the final product. The reaction conditions, particularly the solvent, must be chosen to ensure solubility of the reagents and to favor the SN2 pathway over competing elimination reactions. chemguide.co.uk
Radical-Mediated Transformations Involving the Cyclopropane Ring and Bromomethyl Group
Beyond its role in nucleophilic substitutions, the C-Br bond in this compound can be cleaved homolytically to generate radical intermediates. This pathway opens up a different set of transformations, most notably involving the rearrangement of the cyclopropane ring.
Generation and Intermediacy of Cyclopropylmethyl Radicals
The radical derived from this compound is a substituted cyclopropylmethyl radical. These radicals are known to be highly unstable and can undergo a very rapid ring-opening reaction to form a more stable homoallylic radical. rsc.org This ring-opening is a characteristic feature of cyclopropylmethyl radical chemistry and is often used as a mechanistic probe to detect the presence of radical intermediates in a reaction. The cleavage of a β-γ bond in the cyclopropane ring relieves the significant ring strain (ca. 115 kJ mol⁻¹).
The generation of the initial radical can be achieved through various methods, including the reaction of the bromide with radical initiators or via single-electron transfer (SET) from a metal.
Iron catalysts can facilitate the generation of alkyl radicals from alkyl halides, including bromides. nih.govrsc.org While pioneering work by Kochi in the 1970s highlighted the potential of simple iron salts, modern iron catalysis often involves more complex systems. nih.gov The process can be conceptualized as a formal bromine atom abstraction.
In a plausible mechanistic scenario, a low-valent iron species, Fe(I) or Fe(0), could react with this compound in a single-electron transfer (SET) event. This would generate the 2-phenylcyclopropylmethyl radical and an Fe(I) or Fe(II) bromide species. Alternatively, an iron-hydride complex, formed in situ, could react with the alkyl bromide to generate the radical. nih.gov These iron-catalyzed methods are integral to cross-coupling reactions where the generated radical is trapped by another reactant, for example, an alkene or an organometallic reagent, to form a new carbon-carbon bond. nih.govnih.gov The intermediacy of the cyclopropylmethyl radical would be confirmed if ring-opened products are observed.
Ring-Opening Cascade Reactions to Secondary Benzylic Radicals
The homolytic cleavage of the carbon-bromine bond in this compound, typically initiated by heat, light, or a radical initiator like AIBN, generates a (2-phenylcyclopropyl)methyl radical. This primary radical is highly unstable and readily undergoes a rapid, irreversible ring-opening cascade.
The regioselectivity of this ring-opening is governed by the formation of the most stable subsequent radical intermediate. Cleavage of the internal C1-C2 bond of the cyclopropane ring (the bond between the phenyl-substituted carbon and the CH₂•-substituted carbon) leads to the formation of a resonance-stabilized secondary benzylic radical. stackexchange.com This pathway is highly favored due to the significant stabilization afforded by the delocalization of the unpaired electron across the adjacent phenyl ring.
Table 1: Factors Influencing Cyclopropylmethyl Radical Ring-Opening
| Factor | Effect on Ring-Opening Rate | Rationale | Citation |
|---|---|---|---|
| Stability of Initial Radical | Decreases rate | Stabilization of the initial radical center (e.g., by an adjacent phenyl group) increases the activation energy for ring-opening. | |
| Stability of Rearranged Radical | Increases rate | Formation of a more stable radical (e.g., tertiary or benzylic) provides a strong thermodynamic driving force. | |
| Ring Strain | Increases rate | Relief of inherent ring strain in the cyclopropyl (B3062369) system contributes to the exothermicity of the reaction. |
| Dipolar Effects | Can influence rate | The transition state for ring-opening may have dipolar character, which can be stabilized or destabilized by substituents. | |
Formation of Aryl Cyclopropyl Radicals
An aryl cyclopropyl radical, where the radical center is on one of the cyclopropane ring carbons adjacent to the phenyl group (i.e., a 2-phenylcyclopropyl radical), represents a different class of intermediate from the cyclopropylmethyl radical discussed previously. Formation of such a radical from this compound is not direct. It would require a different starting material, such as the corresponding 1-bromo-2-phenylcyclopropane, or a hydrogen abstraction from the cyclopropane ring of phenylcyclopropane itself.
Once formed, these cyclopropyl radicals can also undergo ring-opening. The rearrangement proceeds via a disrotatory opening to form an allyl radical. The stability of the resulting allyl radical dictates the facility of this process. For a 2-phenylcyclopropyl radical, ring-opening would lead to a cinnamyl-type radical, which is highly stabilized by resonance with the phenyl group. This provides a strong thermodynamic driving force for the rearrangement.
Rearrangement Reactions of the Cyclopropane System
Cyclopropyl-Allyl Rearrangements in the Presence of Metal Halides
In the presence of Lewis acids, such as various metal halides (e.g., TiCl₄, AlCl₃, Ag⁺), the reaction mechanism shifts from a radical to a cationic pathway. rsc.orgnih.gov The Lewis acid coordinates to and abstracts the bromide from this compound, generating a (2-phenylcyclopropyl)methyl cation.
This cation is highly unstable and undergoes extremely rapid, stereospecific rearrangements. The classical rearrangement for a cyclopropylmethyl cation is a ring-opening to both a homoallyl cation (an allylcarbinyl cation) and a cyclobutyl cation. This process is driven by the release of ring strain. In the case of the (2-phenylcyclopropyl)methyl cation, the presence of the phenyl group significantly influences the outcome, favoring rearrangements that place the positive charge in conjugation with the aromatic ring. This leads predominantly to phenyl-substituted allylcarbinyl species.
Table 2: Comparison of Radical vs. Cationic Ring-Opening
| Intermediate | Initiator | Primary Rearrangement Product(s) | Key Feature |
|---|---|---|---|
| Radical | Heat, Light, Radical Initiators | Homoallyl Radical (Benzylic) | No cyclobutane (B1203170) formation. |
| Cation | Lewis Acids, Protic Solvents | Homoallyl Cation, Cyclobutyl Cation | Extremely rapid; equilibrium between structures. |
Other Ring-Cleavage and Expansion Reactions
Beyond the fundamental radical and cationic rearrangements, the phenylcyclopropane motif can participate in other notable transformations. One significant reaction is the Buchner ring expansion. wikipedia.org In this reaction, a cyclopropanated aromatic ring undergoes a thermally or photochemically induced electrocyclic ring-opening. The norcaradiene intermediate, which is in equilibrium with the starting phenylcyclopropane structure, opens to form a seven-membered cycloheptatriene (B165957) ring. wikipedia.org This reaction provides a pathway to expand the six-membered aromatic ring into a seven-membered system.
Furthermore, intramolecular Friedel-Crafts-type reactions can lead to ring cleavage. Under strong acid catalysis, the cyclopropane ring can be opened by the attack of the appended phenyl group, leading to the formation of fused ring systems like functionalized dihydronaphthalenes. rsc.org
Metal-Catalyzed Reactivity
The reactivity of this compound can be further diversified through transition metal catalysis. While the C(sp³)-Br bond is generally less reactive in common palladium-catalyzed cross-coupling reactions than C(sp²)-Br bonds, it can participate in certain transformations.
Catalytic systems, particularly those involving nickel or palladium with specialized ligands, can facilitate cross-coupling reactions of alkyl bromides. These could potentially include Negishi (using an organozinc reagent), Kumada (using a Grignard reagent), or Suzuki couplings to form a new C-C bond at the methyl position.
Additionally, transition metals can catalyze ring-opening reactions. For instance, rhodium(I) complexes are known to catalyze the cycloisomerization of related ene-allenes, and similar reactivity could be envisaged where the metal inserts into a C-C bond of the strained cyclopropane ring, leading to ring-opened or rearranged products. The specific application of modern transition metal catalysis to this compound is a subject for further investigation but holds promise for novel transformations. Anodic oxidation in the presence of transition metal catalysts is an emerging method for generating radical species and promoting C-H functionalization, representing another potential avenue for reactivity. nih.gov
Participation in Conjunctive Alkylation Reactions
This compound serves as a substrate in specialized alkylation reactions, where its reactivity is marked by the facile rearrangement of the cyclopropylmethyl system. In iron-catalyzed conjunctive alkylation, the reaction pathway is dominated by the formation of a radical intermediate that preferentially undergoes ring-opening. masterorganicchemistry.com When this compound is used in a dialkylation reaction with 1-hexene-derived dialkylzinc, the major product is a ring-ruptured compound. masterorganicchemistry.com This outcome suggests a mechanism initiated by an iron-mediated bromine atom abstraction, which generates a cyclopropylmethyl radical. This radical is notoriously unstable and rapidly rearranges to a more stable secondary benzylic radical, which then participates in the subsequent C-C bond formation. masterorganicchemistry.com
Table 1: Iron-Catalyzed Conjunctive Alkylation of this compound This table summarizes the observed reaction pathway where the cyclopropylmethyl radical undergoes ring-opening.
| Reactant | Catalyst System | Key Intermediate | Major Product | Observation |
|---|---|---|---|---|
| This compound | Fe-based catalyst | Cyclopropylmethyl radical | Ring-ruptured dialkylation product | The reaction proceeds via radical ring-opening rather than direct substitution. masterorganicchemistry.com |
The mechanistic cascade in iron-catalyzed conjunctive alkylations facilitates the construction of sterically congested structures, including quaternary carbon centers. The process involves an iron-mediated radical carbometallation that is regioselective for forming a tertiary alkyliron(II) intermediate. masterorganicchemistry.com This species can then react with a second radical, such as an allyl radical generated from allyl bromide. The subsequent outer-sphere C-C bond formation is kinetically favorable and leads to the creation of a new C(sp³)–C(sp³) linkage, resulting in a product with a quaternary carbon. masterorganicchemistry.com While direct dialkylation with this compound leads primarily to ring-opening, the underlying principles of the catalytic cycle demonstrate a powerful method for assembling complex C(sp³)-rich architectures. masterorganicchemistry.com
Transition Metal-Catalyzed Cross-Coupling and Functionalization
The bromomethyl group in this compound is a versatile handle for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at a benzylic-type position is susceptible to oxidative addition by various low-valent transition metals, such as palladium, nickel, and rhodium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. tandfonline.comrsc.org
Palladium catalysts, for instance, are widely used for coupling benzylic halides with a range of nucleophiles. nacatsoc.org Similarly, nickel-catalyzed Kumada coupling offers an efficient method for forming C-C bonds between alkyl halides and Grignard reagents. organic-chemistry.org Homogeneous hydrogenation catalyzed by rhodium complexes has been shown to be effective for the hydrogenolysis of the carbon-halogen bond in benzylic bromides. rsc.org These established methodologies for benzylic halides are applicable to this compound for synthesizing a variety of derivatives, provided the cyclopropyl ring remains intact under the reaction conditions.
Table 2: Potential Transition Metal-Catalyzed Reactions This table outlines potential cross-coupling and functionalization reactions applicable to this compound based on known reactivity of benzylic bromides.
| Reaction Type | Catalyst System (Example) | Coupling Partner | Expected Product Class |
|---|---|---|---|
| Kumada Coupling | Nickel-based (e.g., NiCl2(dppp)) | Grignard Reagents (R-MgBr) | Alkylated arenes |
| Suzuki Coupling | Palladium-based (e.g., Pd(PPh3)4) | Organoboron Reagents (R-B(OR)2) | Alkylated arenes |
| Sonogashira Coupling | Pd/Cu co-catalysis | Terminal Alkynes | Phenylcyclopropyl-substituted alkynes |
| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd2(dba)3) | Amines (R2NH) | Benzylic amines |
| Hydrogenolysis | Rhodium-based (e.g., RhCl3py3-NaBH4) | H2 or hydrogen donor | (Methylcyclopropyl)benzene rsc.org |
Interconversion of the Bromomethyl Functional Group
The bromomethyl moiety can be readily converted into other functional groups through standard reductive and oxidative transformations.
Reductive Transformations
The bromomethyl group can be reduced to a methyl group, a process known as hydrodehalogenation. This transformation effectively removes the bromine atom and replaces it with hydrogen. Several methods are effective for the reduction of benzylic halides. rsc.org Catalytic hydrogenation is a common approach, employing catalysts like palladium on carbon (Pd/C) or palladium on barium sulfate (B86663) (Pd/BaSO₄) with a hydrogen source such as H₂ gas. researchgate.netstackexchange.com This method is often highly efficient for cleaving benzyl-halogen bonds. nacatsoc.org
Alternatively, chemical reducing agents can be used. A metal-free system using phosphorous acid (H₃PO₃) in the presence of a catalytic amount of iodine has been shown to effectively dehalogenate various benzyl (B1604629) bromides. rsc.org Other established methods include the use of metal hydrides like sodium borohydride, often in conjunction with a transition metal catalyst. rsc.org
Table 3: Reductive Transformations of the Bromomethyl Group This table presents common methods for the reduction of benzylic bromides to the corresponding methyl group.
| Reagent/System | Product | Reaction Type |
|---|---|---|
| H₂ / Pd/C | (Methylcyclopropyl)benzene | Catalytic Hydrogenation researchgate.netstackexchange.com |
| H₃PO₃ / I₂ | (Methylcyclopropyl)benzene | Chemical Reduction rsc.org |
| NaBH₄ / PdCl₂(dppf) | (Methylcyclopropyl)benzene | Catalytic Hydride Reduction rsc.org |
Oxidative Transformations
The bromomethyl group can be oxidized to yield either an aldehyde (2-cyclopropylbenzaldehyde) or a carboxylic acid (2-cyclopropylbenzoic acid), depending on the reagents and conditions employed. The oxidation to an aldehyde can be achieved using methods like the Kornblum oxidation or variations thereof. tandfonline.com For example, using sodium nitrate (B79036) (NaNO₃) as the oxidant in the presence of aqueous sodium hydroxide (B78521) at elevated temperatures (e.g., 120 °C) selectively converts benzylic bromides to the corresponding aldehydes. acs.orgacs.org Another catalyst-free method utilizes aqueous hydrogen peroxide (H₂O₂) to achieve the same transformation. tandfonline.com
For a more complete oxidation to the carboxylic acid, stronger oxidizing agents or different catalytic systems are required. Hot potassium permanganate (B83412) (KMnO₄) is a classic reagent for the exhaustive oxidation of benzylic positions to carboxylic acids. masterorganicchemistry.com A greener alternative involves the use of 30% hydrogen peroxide with a sodium tungstate (B81510) (Na₂WO₄) catalyst and a phase-transfer agent, which directly oxidizes benzyl bromides to benzoic acids. organic-chemistry.orgorganic-chemistry.org The proposed mechanism for this reaction involves the initial hydrolysis of the bromide to a benzyl alcohol, which is then rapidly oxidized to the carboxylic acid. organic-chemistry.org
Table 4: Oxidative Transformations of the Bromomethyl Group This table summarizes methods for oxidizing the bromomethyl group to an aldehyde or a carboxylic acid.
| Reagent/System | Major Product | Product Functional Group |
|---|---|---|
| NaNO₃ / NaOH, 120 °C | 2-Cyclopropylbenzaldehyde | Aldehyde acs.org |
| H₂O₂ (aq), no catalyst | 2-Cyclopropylbenzaldehyde | Aldehyde tandfonline.com |
| KMnO₄, heat | 2-Cyclopropylbenzoic acid | Carboxylic Acid masterorganicchemistry.com |
| H₂O₂ / Na₂WO₄ / PTC | 2-Cyclopropylbenzoic acid | Carboxylic Acid organic-chemistry.org |
Elucidation of Reaction Mechanisms in Complex Syntheses
Understanding the precise reaction mechanisms involving this compound is crucial for its effective use in the synthesis of more complex molecules. Its structural features allow it to participate in a variety of transformations, often proceeding through pathways that are not immediately obvious.
In many reactions, this compound serves as a precursor to reactive intermediates. For instance, in the presence of a strong base or a Lewis acid, it can undergo elimination or substitution reactions. The mechanism of these reactions is heavily influenced by the reaction conditions. Under certain conditions, an SN2 pathway may be favored, leading to inversion of stereochemistry if a chiral center is present. lumenlearning.com Conversely, conditions that promote the formation of a carbocation intermediate can lead to SN1-type reactions, often resulting in a mixture of stereoisomers. lumenlearning.com
The phenyl group plays a significant role in stabilizing any potential carbocationic intermediates through resonance. This stabilization can facilitate ring-opening of the cyclopropane ring, a common mechanistic pathway for cyclopropylmethyl systems. The resulting homoallylic carbocation can then be trapped by a nucleophile, leading to a variety of products. The elucidation of these pathways often requires a combination of kinetic studies, isotopic labeling, and computational modeling to distinguish between concerted and stepwise mechanisms. rsc.org
Furthermore, the cyclopropylmethyl moiety can participate in radical reactions. Homolytic cleavage of the carbon-bromine bond can generate a primary radical, which can then undergo rearrangement or participate in addition reactions. The phenyl substituent can influence the stability and subsequent reactivity of this radical intermediate.
The synthesis of complex polycyclic structures can also be initiated from this compound. For example, intramolecular reactions where the phenyl ring acts as a nucleophile can lead to the formation of fused ring systems. The mechanism of such cyclizations, whether they proceed through a concerted or a stepwise pathway, is a subject of detailed mechanistic investigation. beilstein-journals.org
Probing Radical Intermediates and Reaction Kinetics
The involvement of radical intermediates in reactions of this compound is a key area of investigation. The inherent strain of the cyclopropane ring and the presence of a weak carbon-bromine bond make this compound susceptible to radical formation.
Radical clock experiments are a powerful tool for detecting the presence of radical intermediates and measuring the rates of fast radical reactions. wikipedia.org In the context of this compound, a radical clock experiment would involve generating the cyclopropylmethyl radical and observing its rearrangement. The cyclopropylmethyl radical is known to undergo a very rapid ring-opening to form the but-3-enyl radical. csbsju.edu The rate of this rearrangement is well-calibrated and can serve as a "clock" to time other competing reactions. csbsju.eduillinois.edu
If a reaction involving this compound is suspected to proceed through a radical intermediate, the formation of ring-opened products serves as strong evidence for this pathway. researchgate.net By analyzing the ratio of the unrearranged (cyclopropylmethyl) product to the rearranged (but-3-enyl) product, and knowing the rate of the radical clock rearrangement, the rate of the competing reaction (e.g., trapping of the radical by another reagent) can be determined. wikipedia.org
Table 1: Representative Radical Clock Rearrangement
| Radical Intermediate | Rearrangement Product | Rate Constant (k_r) at 25°C (s⁻¹) |
| Cyclopropylmethyl radical | But-3-enyl radical | ~1 x 10⁸ |
This table provides a simplified representation of a radical clock rearrangement relevant to the discussion. The actual rate can be influenced by substituents and reaction conditions.
Radical trapping experiments provide another method to confirm the presence of radical intermediates. researchgate.net These experiments involve the use of a "spin trap," a molecule that reacts with transient radicals to form a more stable radical adduct that can be detected and characterized, typically by electron paramagnetic resonance (EPR) spectroscopy. mdpi.com
In a typical experiment, this compound would be reacted under conditions that are thought to generate radicals. A spin trap, such as a nitrone or a nitroso compound, is included in the reaction mixture. mdpi.com If a cyclopropylmethyl radical is formed, it will be trapped to produce a stable nitroxide radical. The EPR spectrum of this nitroxide radical provides information about the structure of the original trapped radical, confirming its existence. mdpi.commdpi.com The concentration of the spin trap can be varied to gain insights into the kinetics of radical formation and subsequent reactions. mdpi.com
Direct observation of transient species like radical intermediates is challenging due to their short lifetimes. However, advanced spectroscopic techniques such as flash photolysis and pulse radiolysis can be employed to generate and study these species on very short timescales (femtoseconds to microseconds). researchgate.net
In a flash photolysis experiment, a short, intense pulse of light can be used to induce homolytic cleavage of the C-Br bond in this compound, generating the cyclopropylmethyl radical. A second spectroscopic probe, often a beam of light, is then used to monitor the absorption of the transient species as a function of time. This allows for the direct measurement of the radical's absorption spectrum and its decay kinetics. researchgate.net These techniques can provide invaluable data on the rates of radical rearrangement, reactions with other molecules, and the influence of the solvent and other environmental factors on the radical's behavior.
Stereochemical Outcomes and Diastereoselectivity in Reactions
The stereochemical course of reactions involving this compound is a critical aspect of its chemistry, particularly when new stereocenters are formed. The outcome of a reaction, whether it proceeds with retention, inversion, or racemization of stereochemistry, provides deep insights into the reaction mechanism.
When this compound, if chiral, undergoes a substitution reaction, the stereochemistry of the product depends on the mechanism. A direct SN2 substitution, involving a backside attack by the nucleophile, will lead to an inversion of the configuration at the stereocenter. lumenlearning.combeilstein-journals.org In contrast, an SN1 mechanism, which proceeds through a planar carbocation intermediate, would be expected to yield a racemic mixture of products, as the nucleophile can attack from either face of the carbocation. lumenlearning.combeilstein-journals.org
In reactions where a new stereocenter is created, such as the addition to a prochiral center, the diastereoselectivity of the reaction becomes important. The existing stereocenter(s) in the this compound molecule can influence the stereochemical outcome at the newly formed center, leading to a preference for one diastereomer over another. This is often due to steric hindrance, where the bulky phenylcyclopropyl group directs the incoming reagent to the less hindered face of the reacting molecule.
Radical cascade cyclizations initiated from precursors related to this compound have been shown to construct complex bicyclic systems with high diastereoselectivity. nih.gov The stereochemical outcome in these reactions is often controlled by the conformational preferences of the radical intermediates and the transition states leading to cyclization.
The stereospecificity of reactions involving the cyclopropane ring itself is also noteworthy. For example, cyclopropanation reactions are typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. masterorganicchemistry.com
Influence of Cyclopropane Ring Strain on Reactivity and Selectivity
The cyclopropane ring in this compound is characterized by significant ring strain, estimated to be around 27-28 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) and from torsional strain due to the eclipsed conformation of the hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.com This high ring strain is a major driving force for many of the reactions that this compound undergoes. pharmaguideline.comnih.gov
The inherent strain makes the C-C bonds of the cyclopropane ring weaker and more susceptible to cleavage than those in acyclic alkanes. masterorganicchemistry.com This facilitates ring-opening reactions, which relieve the strain and are therefore thermodynamically favorable. nih.gov The reactivity of the cyclopropane ring can be further enhanced by the presence of substituents. The phenyl group, being an electron-donating group through its π-system, can stabilize adjacent positive charge, thereby promoting ring-opening reactions that proceed through carbocationic intermediates.
The ring strain also influences the selectivity of reactions. In electrophilic additions to the phenyl ring, the cyclopropyl group can act as an activating group, directing incoming electrophiles to the ortho and para positions. This is due to the ability of the cyclopropane ring's Walsh orbitals to overlap with the π-system of the benzene ring, effectively donating electron density.
Furthermore, the rigid structure of the cyclopropane ring can impart a high degree of stereochemical control in reactions occurring at the adjacent bromomethyl group or on the phenyl ring. The fixed spatial arrangement of the substituents can lead to high diastereoselectivity in addition and substitution reactions. The influence of substituents on the arene can dominate the photocycloaddition process, controlling the formation of the cyclopropane ring in the adduct. rsc.org
This compound as a Key Building Block for Molecular Complexity
The inherent features of this compound make it an excellent starting material for the construction of intricate molecular architectures. The presence of the phenyl group provides a site for further aromatic substitution reactions, while the bromomethyl group is a handle for nucleophilic substitution and the cyclopropane ring can participate in ring-opening reactions or serve as a rigid scaffold.
The cyclopropane ring is the smallest stable cycloalkane, and its carbon-carbon bonds are significantly bent, resulting in considerable angle and torsional strain. libretexts.orgmasterorganicchemistry.comlibretexts.org This high ring strain, with a value of approximately 27.6 kcal/mol, makes cyclopropanes highly reactive and thus synthetically interesting. masterorganicchemistry.com The introduction of this strained three-membered ring into larger, more complex molecules can profoundly influence their chemical and biological properties.
This compound serves as a key reagent for installing the phenylcyclopropylmethyl moiety into various molecular frameworks. The reactive bromomethyl group allows for its attachment to a wide range of substrates through nucleophilic substitution reactions. For instance, it can be used in alkylation reactions with carbanions, amines, alcohols, and thiols, thereby incorporating the strained cyclopropane ring into diverse molecular scaffolds. This strategy is particularly useful in medicinal chemistry, where the cyclopropane ring is often used as a rigid conformational constraint or as a bioisostere for other functional groups. The presence of the phenyl group also allows for the construction of complex benzenoid structures. sciencedaily.comresearchgate.netnih.govresearchgate.net
The term "polyfunctionalized organic molecules" refers to compounds bearing multiple functional groups. The synthesis of such molecules is a central theme in modern organic chemistry, often relying on multicomponent reactions where several starting materials are combined in a single step to generate a complex product. mdpi.com this compound is an ideal substrate for such transformations due to its multiple reactive sites.
The bromo-substituent can be displaced by a variety of nucleophiles, the phenyl ring can undergo electrophilic substitution, and the cyclopropane ring itself can be opened under specific conditions. This allows for a modular approach to the synthesis of complex molecules. For example, the bromomethyl group can be converted to an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. The phenyl group can be functionalized with additional groups, and the cyclopropane ring can be derivatized to introduce further complexity.
Precursor to Structurally Diverse Cyclopropane Derivatives
Beyond its role as a building block, this compound is a valuable precursor for the synthesis of a wide range of other cyclopropane derivatives. The reactivity of the bromomethyl group is the key to this versatility, allowing for its conversion into a plethora of other functionalities.
Fluorinated organic molecules are of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atom. thieme.de The synthesis of fluorinated cyclopropanes, in particular, has been an area of active research. rsc.orgnih.govrsc.org While the direct conversion of this compound to its fluorinated analogue is not extensively reported, the bromo-substituent can, in principle, be replaced by fluoride (B91410) via a nucleophilic substitution reaction, although this can be challenging.
More elaborate strategies for the synthesis of fluorinated cyclopropanes often involve the construction of the cyclopropane ring from fluorinated precursors. nih.gov However, the development of new methods for the late-stage fluorination of complex molecules is a major goal in organic synthesis, and substrates like this compound could serve as testbeds for such new methodologies.
The following table provides an overview of different halogenated cyclopropane derivatives and their potential synthetic routes from this compound.
| Halogenated Derivative | Potential Synthetic Route from this compound |
| (2-(Fluoromethyl)cyclopropyl)benzene | Nucleophilic substitution with a fluoride source (e.g., KF, CsF) |
| (2-(Chloromethyl)cyclopropyl)benzene | Finkelstein reaction with a chloride salt (e.g., NaCl, KCl) |
| (2-(Iodomethyl)cyclopropyl)benzene | Finkelstein reaction with an iodide salt (e.g., NaI, KI) |
This table presents theoretical synthetic pathways.
The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it highly susceptible to attack by heteroatom nucleophiles. This reactivity can be exploited to construct a variety of ether and other heteroatom-bridged systems. nih.govnih.govmasterorganicchemistry.com
For example, in the presence of a base, alcohols and phenols can be deprotonated to form alkoxides and phenoxides, respectively, which can then displace the bromide ion in a Williamson ether synthesis to afford the corresponding ethers. organic-chemistry.org Similarly, reaction with amines or thiols leads to the formation of the corresponding amine and thioether derivatives. This approach can be extended to the synthesis of more complex bridged systems, where the cyclopropane unit acts as a rigid linker between two molecular fragments. nih.gov
The synthesis of macrocyclic compounds containing heteroatoms, such as lariat (B8276320) ethers, is another area where this compound could be a useful starting material. acs.org The cyclopropylmethyl group could be incorporated as a side arm on a macrocyclic framework, with the phenyl group providing an additional point of functionality.
Contribution to New Reaction Methodologies in Cyclopropane Chemistry
The unique combination of a strained ring and a reactive side chain in this compound makes it an interesting substrate for the development of new synthetic methodologies. The high reactivity of cyclopropanes, stemming from their ring strain, allows them to participate in a variety of ring-opening reactions, which can be triggered by electrophiles, nucleophiles, or transition metals. libretexts.org
The presence of the bromomethyl group provides a handle for initiating such reactions. For example, the formation of a Grignard reagent from this compound could lead to interesting rearrangement or cross-coupling reactions. Furthermore, the phenyl group can direct or participate in reactions involving the cyclopropane ring.
The development of new catalytic methods for the functionalization of C-H bonds is a major area of research in organic synthesis. The cyclopropane ring in this compound contains several C-H bonds that could potentially be functionalized using modern catalytic methods. The development of such reactions would provide new avenues for the synthesis of complex cyclopropane derivatives.
Utilization of this compound as a Mechanistic Probe
The primary application of this compound and its analogs, such as the corresponding tosylates and p-nitrobenzoates, in mechanistic studies is centered on their solvolysis reactions. Solvolysis, a reaction where the solvent acts as the nucleophile, is highly sensitive to the stability of the carbocationic intermediate formed upon departure of the leaving group. The phenyl-substituted cyclopropylcarbinyl system is exceptionally well-suited for these studies due to the ability of the cyclopropane ring to stabilize an adjacent positive charge through conjugation. This stabilization, however, is highly dependent on the stereochemical relationship between the phenyl group and the departing leaving group, leading to distinct reactivity patterns for cis and trans isomers.
Detailed Research Findings
Pioneering work in this area has focused on the solvolysis of derivatives of the (2-phenylcyclopropyl)carbinyl system. These studies have revealed a fascinating dichotomy in the reaction mechanism, dictated by the stereochemistry of the starting material. The key to understanding this is to consider the two ways the cyclopropane ring can stabilize the incipient carbocation: through a "bisected" conformation, where the C-C bonds of the cyclopropane ring are parallel to the empty p-orbital of the carbocation, or a "perpendicular" conformation.
The acetolysis of cis-2-phenylcyclopropylcarbinyl p-nitrobenzoate, for instance, proceeds at a significantly faster rate than its trans isomer. This rate enhancement is attributed to the direct participation of the C1-C2 bond of the cyclopropane ring in the ionization step, a phenomenon known as anchimeric assistance. The cis geometry allows for an optimal alignment of the developing p-orbital with the cyclopropane ring bonds, leading to a stabilized, non-classical carbocation intermediate. This pathway is characterized by the retention of the cyclopropyl ring structure in the products.
In contrast, the solvolysis of the trans isomer is much slower and often proceeds with rearrangement. In this case, direct participation of the cyclopropane ring is stereoelectronically disfavored. Instead, the phenyl group can assist in the ionization, or the reaction may proceed through a more classical carbocation that is prone to ring-opening reactions. This leads to the formation of allylic and homoallylic alcohol products, clearly indicating a different mechanistic pathway.
The following data tables summarize the key findings from solvolysis studies of these systems, illustrating the profound impact of stereochemistry on the reaction rates and product distributions. These differences serve as the basis for using these compounds as mechanistic probes. If a reaction under investigation with a this compound substrate yields products with a retained cyclopropane ring, it suggests a mechanism involving a stabilized, non-classical cation similar to that from the cis isomer. Conversely, the formation of ring-opened products points towards a more classical carbocation intermediate, akin to the reactivity of the trans isomer.
Table 1: Relative Rates of Acetolysis of Substituted Cyclopropylcarbinyl p-Nitrobenzoates
| Compound | Relative Rate (k_rel) |
| Cyclopropylcarbinyl p-nitrobenzoate | 1.0 |
| cis-2-Phenylcyclopropylcarbinyl p-nitrobenzoate | 10.0 |
| trans-2-Phenylcyclopropylcarbinyl p-nitrobenzoate | 0.1 |
This table showcases the significant rate enhancement for the cis isomer due to anchimeric assistance from the cyclopropane ring, while the trans isomer shows a rate retardation compared to the unsubstituted system.
Table 2: Product Distribution from the Acetolysis of cis- and trans-2-Phenylcyclopropylcarbinyl p-Nitrobenzoates
| Starting Material | Product(s) | Yield (%) | Mechanistic Implication |
| cis-2-Phenylcyclopropylcarbinyl p-nitrobenzoate | cis-2-Phenylcyclopropylcarbinyl Acetate | ~95% | Retention of stereochemistry, indicating a stabilized, non-classical carbocation intermediate. |
| Other minor products | <5% | ||
| trans-2-Phenylcyclopropylcarbinyl p-nitrobenzoate | 4-Phenyl-3-buten-1-ol Acetate | Major Product | Ring-opening, indicative of a classical carbocation intermediate. |
| 3-Phenyl-3-buten-1-ol Acetate | Minor Product | ||
| trans-2-Phenylcyclopropylcarbinyl Acetate | Minor Product |
This table highlights the stark difference in the product profiles, with the cis isomer predominantly giving a substitution product with retention of the cyclopropane ring, and the trans isomer yielding primarily ring-opened products.
By comparing the products and rates of a new reaction with the benchmark data from the solvolysis of cis- and trans-(2-(bromomethyl)cyclopropyl)benzene (B2973539) and its derivatives, chemists can infer the nature of the intermediates involved. This makes the this compound system a powerful tool for elucidating the subtleties of reaction mechanisms.
Conclusion and Future Research Perspectives
Summary of Current Research Achievements for (2-(Bromomethyl)cyclopropyl)benzene
Currently, dedicated research focusing solely on this compound is limited. However, its synthesis can be logically inferred from established chemical transformations. The most plausible synthetic route commences with the preparation of its precursor, (2-phenylcyclopropyl)methanol (B1595588). This alcohol can be synthesized through several methods, including the Simmons-Smith cyclopropanation of cinnamyl alcohol or the reduction of 2-phenylcyclopropanecarboxylic acid and its ester derivatives.
Once (2-phenylcyclopropyl)methanol is obtained, its subsequent bromination would yield the target compound. Several standard brominating agents could be employed for this conversion, with the choice of reagent potentially influencing the reaction's stereochemical outcome and yield.
This table is based on established methods for the bromination of alcohols and provides a projected summary of potential synthetic routes to this compound from (2-phenylcyclopropyl)methanol.
The reactivity of this compound can be extrapolated from the known chemistry of its constituent functional groups: the bromomethyl group and the phenyl-substituted cyclopropane (B1198618) ring. The primary reactive site is the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution reactions. Additionally, the strained cyclopropane ring can undergo ring-opening reactions under specific conditions.
Emerging Synthetic Strategies for its Construction and Derivatization
Modern synthetic organic chemistry offers a plethora of advanced methodologies that could be applied to the construction and derivatization of this compound, offering greater control over stereochemistry and efficiency.
Catalytic Enantioselective Cyclopropanation: Recent years have seen a surge in the development of catalytic, enantioselective cyclopropanation reactions. rsc.orgnih.gov These methods, often employing chiral rhodium or copper catalysts, could be utilized in the synthesis of enantioenriched (2-phenylcyclopropyl)methanol, which would, in turn, lead to chiral this compound. This is particularly significant as the biological activity of chiral molecules is often stereospecific.
C-H Functionalization: The direct functionalization of C-H bonds is a rapidly advancing area in organic synthesis. It is conceivable that future strategies could involve the direct C-H bromination of a suitable phenylcyclopropane precursor, bypassing the need for a pre-installed hydroxyl group.
Michael-Initiated Ring Closure (MIRC): The MIRC reaction is a powerful tool for the stereocontrolled synthesis of substituted cyclopropanes. rsc.org This strategy could be adapted to construct the 2-phenylcyclopropyl scaffold with high diastereoselectivity.
This table highlights emerging synthetic strategies that could be applied to the synthesis and derivatization of this compound and its precursors.
Unexplored Reactivity Patterns and Transformation Potential
The unique juxtaposition of a reactive bromomethyl group and a strained, electronically activated phenylcyclopropane ring in this compound suggests a rich and largely unexplored reactive landscape.
Donor-Acceptor Cyclopropane Chemistry: The phenyl group acts as an electron-donating group, polarizing the cyclopropane ring and making it a "donor-acceptor" cyclopropane. Such systems are known to undergo a variety of unique ring-opening and cycloaddition reactions that have not been systematically investigated for this specific molecule. acs.orgresearchgate.netnih.govrsc.org
Radical-Mediated Reactions: The bromomethyl group can serve as a precursor to a cyclopropylmethyl radical. The chemistry of such radicals is fascinating, often involving rapid ring-opening to form homoallylic radicals. The influence of the adjacent phenyl group on the regioselectivity and rate of this ring-opening presents an intriguing area for investigation.
Transition Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond could participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of functional groups, leading to a diverse library of derivatives for biological screening.
This table outlines potential unexplored reactions of this compound based on the known reactivity of similar chemical systems.
Future Directions in Advanced Methodologies and Applications
The future of research on this compound and its derivatives is intrinsically linked to the broader advancements in cyclopropane chemistry and its applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry: The cyclopropane ring is increasingly recognized as a valuable pharmacophore. bohrium.compsu.edunih.govresearchgate.netpsu.eduacs.orgchemeurope.comhyphadiscovery.comiris-biotech.de It can act as a bioisosteric replacement for other groups, such as a phenyl ring or a gem-dimethyl group, often leading to improved metabolic stability, enhanced potency, and reduced off-target effects. drughunter.comnih.govprismbiolab.comdomainex.co.ukcambridgemedchemconsulting.com Derivatives of this compound could be explored as novel scaffolds for the development of new therapeutic agents. The ability to synthesize this compound in a stereochemically defined manner opens avenues for creating more specific and effective drug candidates.
Materials Science: The rigid and strained nature of the cyclopropane ring can impart unique properties to polymers and other materials. Phenylcyclopropane derivatives can be incorporated into polymer backbones or as pendant groups to influence properties such as thermal stability, and optical and electronic characteristics.
Development of Novel Catalytic Systems: The synthesis and derivatization of this compound can serve as a platform for the development and testing of new catalytic methodologies, particularly in the areas of asymmetric catalysis and C-H activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
